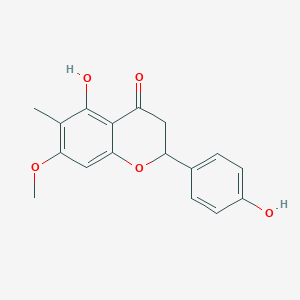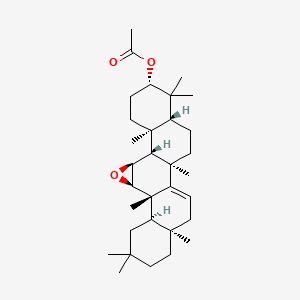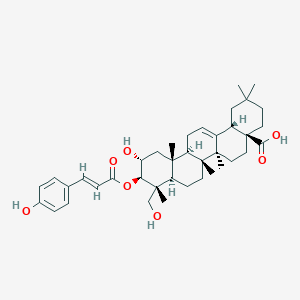
α-Pyrrolidinopentiothiophenone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pyrrolidinyl-cathinones, like pyrovalerone, are designer drugs which act as stimulants. Pyrovalerone is an inhibitor of the transporters for certain monoamine neurotransmitters, including dopamine and norepinephrine, preventing their uptake. α-Pyrrolidinopentiothiophenone is an analog of pyrovalerone in which the benzene ring has been replaced with a thiophene ring. Like pyrovalerone, this compound is expected to be a psychoactive stimulant. Its neurotoxic potential is unknown. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Penehyclidine Hydrochloride in Clinical Settings Penehyclidine hydrochloride (PHC) demonstrates substantial clinical utility, predominantly due to its anticholinergic properties. It's extensively utilized as a reversal agent in organic phosphorus poisoning and preanesthetic medication. Noteworthy is its ability to effectively counteract the symptoms of both central and peripheral poisoning induced by organophosphorus. As a preanesthetic medication, PHC significantly reduces mucus secretion, vascular infiltration, and relaxes airway smooth muscles, which is beneficial in conditions like bronchiectasis, enhancing pulmonary dynamic compliance. Additionally, it mitigates reflex actions of the vagus nerve triggered by excess acetylcholine release, like abnormal airway contraction. PHC also exhibits bidirectional regulation of heart rate, augments sedation, and effectively curbs respiratory secretions. Recent studies have illuminated its protective effects on multiple organs, including the heart, lungs, brain, kidneys, intestines, and liver, thus underscoring its extensive clinical application potential (Wang, Gao, & Ma, 2018).
α-Pyrrolidinopentiothiophenone (hydrochloride) Derivatives and Analytical Techniques The analytical study of pyrrolidinophenone derivatives, including α-pyrrolidinovalerophenone, outlines their controlled status in the Russian Federation due to their categorization as narcotic drugs. The review discusses the trends in biotransformation of these substances, highlighting primary metabolites, and elaborates on various sample preparation techniques for biological fluids in analytical toxicology studies. Notable techniques include enzymatic hydrolysis followed by solid-phase extraction, which ensures low detection limits for native substances in this group and their primary metabolites. Additionally, the paper discusses chromatography-mass spectrometry and high-performance liquid chromatography-tandem mass spectrometry as main methods for reliable identification and quantitative determination of these derivatives (Synbulatov, Voronin, & Voronina, 2019).
Pyrrolidine as a Versatile Scaffold in Drug Discovery The five-membered pyrrolidine ring is extensively leveraged by medicinal chemists to formulate compounds for treating human diseases. Its appeal lies in the ability to efficiently navigate the pharmacophore space due to sp3-hybridization, its contribution to the molecule's stereochemistry, and the increased three-dimensional coverage afforded by the ring's non-planarity, a phenomenon termed “pseudorotation”. This comprehensive review scrutinizes bioactive molecules with select target affinity featuring the pyrrolidine ring and its derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, documented from 2015 onward. It details the influence of steric factors on biological activity and outlines the structure–activity relationship (SAR) of studied compounds. This review serves as a guidepost for medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Propiedades
Nombre del producto |
α-Pyrrolidinopentiothiophenone (hydrochloride) |
|---|---|
Fórmula molecular |
C13H19NOS · HCl |
Peso molecular |
273.8 |
InChI |
InChI=1S/C13H19NOS.ClH/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12;/h5,7,10-11H,2-4,6,8-9H2,1H3;1H |
Clave InChI |
RURGIWIREJBFLI-UHFFFAOYSA-N |
SMILES |
O=C(C(CCC)N1CCCC1)C2=CC=CS2.Cl |
Sinónimos |
α-PVT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)

